molecular formula C8H16O4 B560059 Ketone Ester CAS No. 1208313-97-6

Ketone Ester

Cat. No. B560059
M. Wt: 176.21
InChI Key: AOWPVIWVMWUSBD-RNFRBKRXSA-N
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Description

Ketone Esters are substances that fall under the category of exogenous ketones along with ketone salts . They are formed by binding an alcohol molecule to a ketone body . They are substances that contain ketones and lead to the state of ketosis . They differ from ketone salts as they are not bound to Sodium, Potassium, or Calcium . This means that Esters can increase ketone levels more than ketone salts .


Synthesis Analysis

The synthesis of β-keto esters involves several steps including the Ti-Claisen condensation (formylation) of esters to give α-formyl esters . The reaction of magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) as pronucleophiles with various acyl donors allows the synthesis of functionalized α-substituted β-keto esters in good yields .


Molecular Structure Analysis

In both aldehydes and ketones, the geometry around the carbon atom in the carbonyl group is trigonal planar; the carbon atom exhibits sp2 hybridization . Two of the sp2 orbitals on the carbon atom in the carbonyl group are used to form σ bonds to the other carbon or hydrogen atoms in a molecule .


Chemical Reactions Analysis

Ketone esters can undergo a variety of chemical reactions. For instance, they can be reduced to 1° alcohols using LiAlH4 . They can also undergo a reaction known as the Baeyer-Villiger oxidation, which involves the oxidation of ketones to esters .


Physical And Chemical Properties Analysis

Ketones are polar compounds because the carbonyl group is polar, and the two other groups attached to it are nonpolar . Much of their chemical activity results from the nature of the carbonyl group .

Scientific Research Applications

  • Ester Biosynthesis in Microbes : Esters, including Ketone Esters, are synthesized in microbes through processes involving acyl-CoA and alcohol condensation, oxidation of hemiacetals, and oxygen insertion by Baeyer–Villiger monooxygenases. These processes are crucial for ketone degradation, aldehyde detoxification, and cofactor recycling, with potential biotechnological applications in ester and lactone production (Park, Shaffer, & Bennett, 2009).

  • Ketone Ester in Exercise Recovery : A study on the ingestion of a Ketone Ester (KE) drink during exercise recovery found that it does not affect muscle glycogen resynthesis but enhances mTORC1 signaling, suggesting a role in protein synthesis and potential muscle adaptation and remodeling (Vandoorne et al., 2017).

  • Conversion of Ketones to Esters : Copper-catalyzed methods have been developed for converting various ketones to esters. This process, involving C-C bond cleavage and oxygenation with air, has broad substrate scope and practical implications in ester synthesis (Huang et al., 2014).

  • Ketone Ester in Athletic Performance : Ketone Esters have been shown to alter substrate utilization patterns during exercise, reduce lactate production, and potentially improve athletic performance, representing a significant advancement in sports nutrition (Egan & D'Agostino, 2016).

Safety And Hazards

The FDA does not regulate ketone supplements for their purity, safety, and effectiveness . Therefore, it’s best to talk to a doctor about your options . Potential side effects of ketone supplements include stomach distress, electrolyte imbalance, hypoglycemia, hypertension, and dehydration .

properties

IUPAC Name

[(3R)-3-hydroxybutyl] (3R)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWPVIWVMWUSBD-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCOC(=O)C[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660064
Record name (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ketone Ester

CAS RN

1208313-97-6
Record name (3R)-3-Hydroxybutyl (3R)-3-hydroxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208313-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hydroxybutyl (3R)-3-hydroxybutanoate, (3'R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208313976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-HYDROXYBUTYL (3R)-3-HYDROXYBUTANOATE, (3'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X587FW0372
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7,320
Citations
RL Veech - Journal of Lipid Research, 2014 - ASBMB
Ketosis induced by starvation or feeding a ketogenic diet has widespread and often contradictory effects due to the simultaneous elevation of both ketone bodies and free fatty acids. …
Number of citations: 67 www.jlr.org
SA Hashim, TB VanItallie - Journal of lipid research, 2014 - ASBMB
Ketone bodies (KBs), acetoacetate and β-hydroxybutyrate (βHB), were considered harmful metabolic by-products when discovered in the mid-19th century in the urine of patients with …
Number of citations: 186 www.jlr.org
MT Newport, TB VanItallie, Y Kashiwaya, MT King… - Alzheimer's & …, 2015 - Elsevier
… Searching for new treatments, she found several articles [6], [19], [20] suggesting that, in certain AD patients, ketone ester–induced elevation of plasma KB to levels approximating to …
Number of citations: 208 www.sciencedirect.com
WE Doering, E Dorfman - Journal of the American Chemical …, 1953 - ACS Publications
… At theconclusion of a paper dealing with migration aptitude in theperacid ketone-ester conversion, three consistent mechanisms were considered although, at the time, no …
Number of citations: 221 pubs.acs.org
L Monzo, K Sedlacek, K Hromanikova, L Tomanova… - Metabolism, 2021 - Elsevier
… In a separate experiment, measurements were performed 80-min after oral administration of 25 g of ketone ester (KE, (R)-3-hydroxybutyl(R)-3-hydroxybutyrate) drink in 11 HFrEF and 6 …
Number of citations: 51 www.sciencedirect.com
SR Yurista, TR Matsuura, HHW Silljé… - Circulation: Heart …, 2021 - Am Heart Assoc
… As an initial step toward development of ketone therapies, we investigated the effect of chronic oral ketone ester (KE) supplementation as a prevention or treatment strategy in rodent …
Number of citations: 90 www.ahajournals.org
BJ Stubbs, PJ Cox, RD Evans, M Cyranka, K Clarke… - …, 2018 - Wiley Online Library
… This study investigated the effects of an exogenous ketone ester (KE) on appetite. … We have developed a ketone ester (KE) drink that rapidly raises levels of blood BHB without dietary …
Number of citations: 168 onlinelibrary.wiley.com
Y Kashiwaya, R Pawlosky, W Markis, MT King… - Journal of biological …, 2010 - ASBMB
… We report here, for the first time, the use and analysis of a ketone ester-supplemented diet on various pathways of brain intermediary metabolism and contrast these effects with those …
Number of citations: 100 www.jbc.org
SA Tabatabaei Dakhili, K Yang… - … of Physiology-Cell …, 2023 - journals.physiology.org
… Lean and obese mice were orally administered either a ketone ester (KE) or placebo, … ketones following administration of an oral ketone ester may worsen glucose homeostasis in lean …
Number of citations: 2 journals.physiology.org
M Evans, B Egan - Medicine & Science in Sports & Exercise, 2018 - researchgate.net
… In conclusion, in team sport athletes, acute ingestion of a ketone ester elevated plasma AHB … The ketone ester studied in this work was provided in kind by KetoneAid, Inc. KetoneAid …
Number of citations: 92 www.researchgate.net

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